molecular formula C9H16Cl3NO2 B14389640 2,2,2-Trichloroethyl methyl(pentyl)carbamate CAS No. 87876-76-4

2,2,2-Trichloroethyl methyl(pentyl)carbamate

Cat. No.: B14389640
CAS No.: 87876-76-4
M. Wt: 276.6 g/mol
InChI Key: YZFVKQYUQXPPLL-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl methyl(pentyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a trichloroethyl group, a methyl group, and a pentyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl methyl(pentyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with methyl(pentyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

2,2,2-Trichloroethyl chloroformate+Methyl(pentyl)amine2,2,2-Trichloroethyl methyl(pentyl)carbamate+HCl\text{2,2,2-Trichloroethyl chloroformate} + \text{Methyl(pentyl)amine} \rightarrow \text{this compound} + \text{HCl} 2,2,2-Trichloroethyl chloroformate+Methyl(pentyl)amine→2,2,2-Trichloroethyl methyl(pentyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl methyl(pentyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trichloroethanol.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Hydrolysis: Methyl(pentyl)amine and trichloroethanol.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl methyl(pentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl methyl(pentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl carbamate
  • Methyl carbamate
  • Pentyl carbamate

Uniqueness

2,2,2-Trichloroethyl methyl(pentyl)carbamate is unique due to the presence of both a trichloroethyl group and a pentyl group, which confer distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis and biological studies that may not be achievable with other carbamate derivatives.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes.

Properties

CAS No.

87876-76-4

Molecular Formula

C9H16Cl3NO2

Molecular Weight

276.6 g/mol

IUPAC Name

2,2,2-trichloroethyl N-methyl-N-pentylcarbamate

InChI

InChI=1S/C9H16Cl3NO2/c1-3-4-5-6-13(2)8(14)15-7-9(10,11)12/h3-7H2,1-2H3

InChI Key

YZFVKQYUQXPPLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)C(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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